N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide
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Overview
Description
N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide typically involves a multi-step process:
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Formation of Benzimidazole Core: : The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative to form the benzimidazole core. This reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid under reflux conditions .
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Alkylation: : The benzimidazole core is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to introduce the 2-methylbenzyl group.
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Amidation: : The final step involves the reaction of the alkylated benzimidazole with phenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired amide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the phenylacetamide moiety. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like THF or ethanol.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry: Due to its benzimidazole core, the compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: It is used in studies to understand the interaction of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Pharmacological Research: The compound is explored for its potential therapeutic effects and mechanisms of action in various disease models.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents or as a reference compound in analytical studies.
Mechanism of Action
The mechanism by which N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of various enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Methylbenzimidazole: A derivative with enhanced antimicrobial properties.
Phenylacetamide: Known for its use in various pharmaceutical formulations.
Uniqueness
N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide is unique due to the combination of the benzimidazole core with the 2-methylbenzyl and phenylacetamide groups, which may confer distinct biological activities and pharmacokinetic properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-18-9-5-6-12-20(18)17-27-22-14-8-7-13-21(22)26-23(27)16-25-24(28)15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUGCIMIHMIEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CNC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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